Qpctl-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Qpctl-IN-1 is a small molecule inhibitor targeting the enzyme glutaminyl-peptide cyclotransferase-like protein (QPCTL). This enzyme is involved in the post-translational modification of proteins, specifically the formation of pyroglutamate residues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Qpctl-IN-1 involves several steps, starting with the preparation of a benzonitrile-based intermediate. The key steps include:
Formation of the benzonitrile intermediate: This involves the reaction of a substituted benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the benzonitrile.
Coupling reaction: The benzonitrile intermediate is then coupled with a suitable amine under basic conditions to form the desired this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Qpctl-IN-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their biological activities .
Applications De Recherche Scientifique
Qpctl-IN-1 has a wide range of scientific research applications, including:
Cancer Immunotherapy: This compound inhibits the CD47-SIRPα axis, enhancing the immune system’s ability to target and destroy tumor cells.
Inflammatory Diseases: By modulating the activity of QPCTL, this compound can potentially be used to treat inflammatory conditions by reducing the expression of pro-inflammatory chemokines.
Neurodegenerative Diseases: Research is ongoing to explore the potential of this compound in treating neurodegenerative diseases by targeting protein modifications involved in disease progression.
Mécanisme D'action
Qpctl-IN-1 exerts its effects by inhibiting the enzyme QPCTL, which catalyzes the formation of pyroglutamate residues on target proteins such as CD47. This inhibition disrupts the CD47-SIRPα interaction, a key mechanism by which tumor cells evade immune surveillance. By blocking this interaction, this compound enhances the immune system’s ability to recognize and eliminate tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
PBD150: An inhibitor of glutaminyl-peptide cyclotransferase with applications in Alzheimer’s disease.
Uniqueness of Qpctl-IN-1
This compound stands out due to its potent inhibitory activity and its specific targeting of the CD47-SIRPα axis, making it a promising candidate for cancer immunotherapy. Its ability to modulate immune responses without causing significant side effects, such as anemia, sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C19H15F4N3O2 |
---|---|
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
(4R)-1-(3H-benzimidazol-5-yl)-4-[4-(3,3-difluoropropoxy)-2,6-difluorophenyl]azetidin-2-one |
InChI |
InChI=1S/C19H15F4N3O2/c20-12-6-11(28-4-3-17(22)23)7-13(21)19(12)16-8-18(27)26(16)10-1-2-14-15(5-10)25-9-24-14/h1-2,5-7,9,16-17H,3-4,8H2,(H,24,25)/t16-/m1/s1 |
Clé InChI |
GURVAWDLVHIGNH-MRXNPFEDSA-N |
SMILES isomérique |
C1[C@@H](N(C1=O)C2=CC3=C(C=C2)N=CN3)C4=C(C=C(C=C4F)OCCC(F)F)F |
SMILES canonique |
C1C(N(C1=O)C2=CC3=C(C=C2)N=CN3)C4=C(C=C(C=C4F)OCCC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.